molecular formula C24H54Br2N2S2 B048022 Bbdoaed CAS No. 119157-93-6

Bbdoaed

Cat. No. B048022
M. Wt: 594.6 g/mol
InChI Key: JYMPUEGSANUEGS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bbdoaed, also known as 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane, is a chemical compound that has been found to have potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Bbdoaed is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Bbdoaed may also act as a chelator, binding to metal ions and preventing them from contributing to oxidative damage.

Biochemical And Physiological Effects

Bbdoaed has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease levels of inflammatory cytokines such as TNF-alpha and IL-6. Bbdoaed has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Bbdoaed in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animals. However, one limitation is that it is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and its potential side effects.

Future Directions

There are several future directions for research on Bbdoaed. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and to explore its potential side effects.

Synthesis Methods

Bbdoaed can be synthesized through a reaction between 4-hydroxybenzaldehyde and 2,2,2-trichloroethanol. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Bbdoaed has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bbdoaed has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.

properties

CAS RN

119157-93-6

Product Name

Bbdoaed

Molecular Formula

C24H54Br2N2S2

Molecular Weight

594.6 g/mol

IUPAC Name

2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide

InChI

InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JYMPUEGSANUEGS-UHFFFAOYSA-L

SMILES

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]

synonyms

BBDOAED
bis(beta-dimethyl octyl ammonium ethyl)disulfide
bis(beta-dimethyl octylammonium ethyl)disulfide

Origin of Product

United States

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